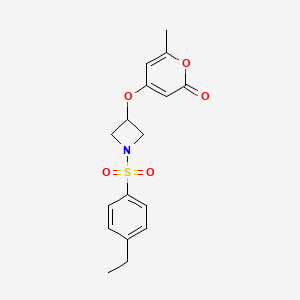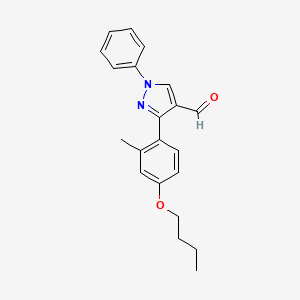![molecular formula C21H36N6OS B2611208 2-propyl-N-(2-(4-(propylamino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pentanamide CAS No. 946211-38-7](/img/structure/B2611208.png)
2-propyl-N-(2-(4-(propylamino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-propyl-N-(2-(4-(propylamino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pentanamide is a fascinating compound with a complex molecular structure. Known for its unique interactions at the molecular level, this compound has piqued the interest of researchers across multiple scientific disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-propyl-N-(2-(4-(propylamino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pentanamide typically involves multiple steps:
Initial Formation: : The synthesis begins with the preparation of a pyrazolo[3,4-d]pyrimidine core. This involves the cyclization of a suitable precursor in the presence of acidic or basic catalysts.
Functionalization: : Subsequent functionalization of the pyrazolo[3,4-d]pyrimidine core introduces the propylamino and propylthio groups. This is typically achieved through nucleophilic substitution reactions.
Attachment of Side Chains:
Final Coupling: : Finally, the compound is completed by coupling the functionalized core with the pentanamide group under controlled reaction conditions.
Industrial Production Methods
The industrial production of this compound generally employs automated, large-scale synthesis techniques. These processes often involve the use of high-throughput reactors, optimized reaction conditions, and continuous monitoring to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions, where the propylthio group can be oxidized to sulfoxides or sulfones.
Reduction: : Reduction reactions can target the pyrazolo[3,4-d]pyrimidine core, potentially leading to ring-opening or hydrogenation.
Substitution: : The compound's various functional groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Catalysts: : Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products Formed
Oxidation: : Sulfoxides, sulfones.
Reduction: : Reduced pyrazolo[3,4-d]pyrimidine derivatives.
Substitution: : Variously functionalized derivatives depending on the reactants used.
Applications De Recherche Scientifique
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new pyrazolo[3,4-d]pyrimidine-based compounds.
Biology
In biological research, the compound is explored for its potential as a pharmacophore, contributing to the development of new therapeutic agents.
Medicine
The compound shows promise in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors involved in disease pathways.
Industry
Industrially, the compound is used in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The compound exerts its effects through various mechanisms:
Molecular Targets: : It may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: : It can affect signaling pathways related to cell growth, differentiation, or apoptosis.
Comparaison Avec Des Composés Similaires
2-propyl-N-(2-(4-(propylamino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pentanamide stands out due to its unique combination of functional groups and structural features.
Similar Compounds
4-amino-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidine: : Lacks the complexity of the full compound.
2-propyl-N-(2-(4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pentanamide: : Similar but without the propylthio group.
N-(2-(4-amino-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide: : Another variant with slight modifications.
Each of these compounds shares some structural similarities but lacks the full functional diversity of this compound, which contributes to its unique chemical and biological properties.
Propriétés
IUPAC Name |
2-propyl-N-[2-[4-(propylamino)-6-propylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl]ethyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36N6OS/c1-5-9-16(10-6-2)20(28)23-12-13-27-19-17(15-24-27)18(22-11-7-3)25-21(26-19)29-14-8-4/h15-16H,5-14H2,1-4H3,(H,23,28)(H,22,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLMLLXFCWRRCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NCCN1C2=NC(=NC(=C2C=N1)NCCC)SCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2611126.png)
![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2611129.png)
![2-Methyl-6-[1-(pyridin-4-yl)ethoxy]pyridine](/img/structure/B2611132.png)
![N-(2-methoxybenzyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2611134.png)




![N-cyclohexyl-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide](/img/structure/B2611139.png)





